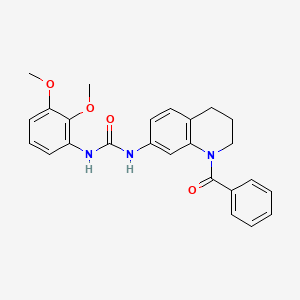

![molecular formula C16H22N2O5S2 B2520568 1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-4-carboxamide CAS No. 2097940-30-0](/img/structure/B2520568.png)

1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-4-carboxamide" is a derivative of piperidine, a six-membered ring with one nitrogen atom, which is a common scaffold in medicinal chemistry due to its prevalence in bioactive molecules. Piperidine derivatives have been extensively studied for their potential applications in various fields, including as intermediates in organic synthesis and as active pharmaceutical ingredients with antimicrobial and anti-acetylcholinesterase activities .

Synthesis Analysis

The synthesis of piperidine derivatives often involves the functionalization of the piperidine ring through various reactions. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives was achieved by treating substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides . Similarly, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol involved the condensation of [piperidin-4-yl]-diphenyl-methanol with sulfonyl chlorides . These methods typically use methylene dichloride as a solvent and triethylamine as a base.

Molecular Structure Analysis

X-ray crystallography studies have provided insights into the molecular structure of piperidine derivatives. For example, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol crystallizes in the monoclinic space group P2(1)/c, with the piperidine ring adopting a chair conformation and the sulfur atom displaying a distorted tetrahedral geometry . Similarly, 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol crystallizes in the monoclinic space group Pc, also with the piperidine ring in a chair conformation and a distorted tetrahedral geometry around the sulfur atom .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions. The combination of 1-benzenesulfinyl piperidine (BSP) with trifluoromethanesulfonic anhydride (Tf2O) forms a potent thiophile that can activate thioglycosides to form glycosyl triflates, which are then converted to glycosides upon treatment with alcohols . This showcases the reactivity of piperidine derivatives in the formation of glycosidic linkages, which is valuable in the synthesis of complex carbohydrates.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of sulfonyl groups and other substituents can affect properties such as solubility, melting point, and reactivity. The antimicrobial activity of certain piperidine derivatives against bacterial and fungal pathogens of tomato plants has been attributed to the nature of substitutions on the benzhydryl and sulfonamide rings . Additionally, the anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been linked to the basicity of the nitrogen atom in the piperidine ring and the presence of bulky substituents .

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Study

Synthesis of N-Substituted Derivatives

Research has demonstrated the synthesis of N-substituted derivatives involving similar compounds, showcasing their biological activities, particularly in antibacterial properties. For instance, the synthesis of derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has shown moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria (H. Khalid et al., 2016).

Glycosyl Triflates Formation

Conversion of Thioglycosides to Glycosyl Triflates

A potent combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride has been used for the low-temperature conversion of thioglycosides to glycosyl triflates, facilitating the formation of diverse glycosidic linkages. This method presents a metal-free approach, highlighting the compound's role in advancing glycoscience (D. Crich & M. Smith, 2001).

Improved Synthesis for Activation of Thioglycosides

Large-Scale Synthesis and Application

An improved protocol has been developed for the large-scale production of 1-benzenesulfinyl piperidine and its analogs, demonstrating their efficacy in the activation of thioglycosides when combined with trifluoromethanesulfonic anhydride. This research not only optimizes the synthesis process but also explores the structural flexibility and reactivity of these compounds (D. Crich et al., 2005).

Biologically Active Derivatives Synthesis

Synthesis of O-Substituted Derivatives

A series of O-substituted derivatives of a related sulfonamide compound has been synthesized, revealing significant bioactivity against enzymes like lipoxygenase and cholinesterases. This underscores the potential of such compounds in the development of bioactive agents with specific enzyme inhibition capabilities (H. Khalid et al., 2013).

Mecanismo De Acción

The mechanism of action of a compound refers to how it interacts with other molecules. In the case of a drug, for example, the mechanism of action might involve binding to a specific receptor or enzyme. Without more information, it’s difficult to speculate on the mechanism of action of this compound .

Safety and Hazards

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-N-[(E)-3-methylsulfonylprop-2-enyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5S2/c1-24(20,21)13-5-10-17-16(19)14-8-11-18(12-9-14)25(22,23)15-6-3-2-4-7-15/h2-7,13-14H,8-12H2,1H3,(H,17,19)/b13-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKWENIOFNBJRM-WLRTZDKTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C=CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)/C=C/CNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2520485.png)

![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2520487.png)

![4-methyl-N-{3-methyl-1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}cyclohexanecarboxamide](/img/structure/B2520489.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B2520494.png)

![(6-methoxy-1H-indol-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2520496.png)

![2-(1-Methylindol-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2520497.png)

![(Z)-8-(4-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2520504.png)

![3-(2-Chlorophenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2520507.png)